(5E)-3-(2-fluorobenzyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
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Overview
Description
(5E)-3-[(2-FLUOROPHENYL)METHYL]-5-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, an indole moiety, and an imidazolidine-2,4-dione core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(2-FLUOROPHENYL)METHYL]-5-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivative, followed by the introduction of the fluorophenyl group. The final step involves the formation of the imidazolidine-2,4-dione ring through cyclization reactions under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The process may also include purification steps like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The imidazolidine-2,4-dione ring can be reduced under specific conditions to form imidazolidine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxindole derivatives, reduced imidazolidine compounds, and various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical transformations makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science.
Mechanism of Action
The mechanism of action of (5E)-3-[(2-FLUOROPHENYL)METHYL]-5-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the indole moiety can form hydrogen bonds with amino acid residues. The imidazolidine-2,4-dione ring may participate in covalent bonding with nucleophilic sites in enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-[(2-CHLOROPHENYL)METHYL]-5-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
- (5E)-3-[(2-BROMOPHENYL)METHYL]-5-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE
Uniqueness
The presence of the fluorophenyl group in (5E)-3-[(2-FLUOROPHENYL)METHYL]-5-{[1-(PROPAN-2-YL)-1H-INDOL-3-YL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE imparts unique electronic properties that differentiate it from its chloro and bromo analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20FN3O2 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
(5E)-3-[(2-fluorophenyl)methyl]-5-[(1-propan-2-ylindol-3-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C22H20FN3O2/c1-14(2)25-13-16(17-8-4-6-10-20(17)25)11-19-21(27)26(22(28)24-19)12-15-7-3-5-9-18(15)23/h3-11,13-14H,12H2,1-2H3,(H,24,28)/b19-11+ |
InChI Key |
UNEFILXQZHZJTR-YBFXNURJSA-N |
Isomeric SMILES |
CC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F |
Origin of Product |
United States |
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